molecular formula C25H22N2O5 B1664190 6-Carboxytetramethylrhodamine CAS No. 91809-67-5

6-Carboxytetramethylrhodamine

Cat. No.: B1664190
CAS No.: 91809-67-5
M. Wt: 430.5 g/mol
InChI Key: COCMHKNAGZHBDZ-UHFFFAOYSA-N
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Description

6-Carboxytetramethylrhodamine is a fluorescent dye widely used in various scientific research applications. It is known for its bright red fluorescence and is commonly used in the preparation of bioconjugates, including fluorescent antibodies and avidin derivatives used in immunochemistry. The carboxylic acid form of this compound is also prominent as a dye for oligonucleotide labeling and automated DNA sequencing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with a carboxylating agent to introduce the carboxyl group. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated processes to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality for research applications .

Chemical Reactions Analysis

Amide Bond Formation (Carbodiimide-Mediated Coupling)

The carboxyl group of 6-TAMRA reacts with primary amines (e.g., lysine residues in proteins or terminal amines in oligonucleotides) via carbodiimide chemistry. Ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) is typically used to activate the carboxyl group, forming an amine-reactive succinimidyl ester (SE) intermediate .

Reaction Conditions :

  • Solvent : DMF, DMSO, or aqueous buffers (pH 6.5–8.5).

  • Temperature : 4–25°C.

  • Time : 1–4 hours.

Example Reaction :

6-TAMRA-COOH+EDC/NHS6-TAMRA-SER-NH26-TAMRA-NH-R+byproducts\text{6-TAMRA-COOH} + \text{EDC/NHS} \rightarrow \text{6-TAMRA-SE} \xrightarrow{\text{R-NH}_2} \text{6-TAMRA-NH-R} + \text{byproducts}

Thiol-Maleimide Conjugation

6-TAMRA maleimide derivatives react selectively with sulfhydryl groups (cysteine residues) under mild conditions. This reaction forms stable thioether bonds .

Reaction Conditions :

  • pH : 6.5–7.5 (to prevent disulfide bond formation).

  • Solvent : PBS or Tris buffer with EDTA.

  • Temperature : 25°C.

Applications :

  • Site-specific labeling of cysteine-containing proteins.

  • Preparation of antibody-drug conjugates (ADCs) .

Key Reactive Derivatives

Derivative Reactive Group Target Applications Reference
6-TAMRA-SE (Succinimidyl ester)NHS esterPrimary aminesProtein/antibody labeling, flow cytometry
6-TAMRA MaleimideMaleimideSulfhydryl groupsCysteine-specific conjugation, ADCs
6-TAMRA-MTSMethylthiosulfonateSulfhydryl groupsReversible thiol modification

Coupling Efficiency with Proteins

Protein Molar Ratio (Dye:Protein) Labeling Efficiency (%) Buffer Conditions Reference
Bovine Serum Albumin10:185–90PBS (pH 7.4), 2 hours, 25°C
IgG Antibody20:170–80Borate buffer (pH 8.5), 4°C overnight

Stability of Conjugates

Conjugate Storage Conditions Fluorescence Retention (30 days) Reference
6-TAMRA-IgG-20°C, dark95%
6-TAMRA-Peptide4°C, pH 7.085%

FRET-Based SIRT1 Activity Assay

6-TAMRA-labeled acetylated peptides were used to quantify SIRT1 deacetylase activity. The labeled peptide exhibited a fluorescence increase of 8–10× upon deacetylation, with a detection limit of 0.1 nM SIRT1 .

Key Parameters :

  • λex=540nm,λem=575nm\lambda_{\text{ex}} = 540 \, \text{nm}, \, \lambda_{\text{em}} = 575 \, \text{nm}.

  • Km=12μMK_m = 12 \, \mu\text{M}, Vmax=0.8μM/minV_{\text{max}} = 0.8 \, \mu\text{M/min}.

Live-Cell Imaging of Microtubules

6-TAMRA-conjugated tubulin enabled real-time visualization of microtubule dynamics in HeLa cells. Photostability studies showed <5% photobleaching over 10 minutes at 561 nm laser excitation .

Comparative Analysis with Other Rhodamines

Property 6-TAMRA 5-TAMRA Rhodamine B
λex\lambda_{\text{ex}} (nm)540–553552540
λem\lambda_{\text{em}} (nm)565–578575565
Extinction Coefficient (cm1M1\text{cm}^{-1}\text{M}^{-1})92,00090,00085,000
Preferred ApplicationNucleic acid labelingProtein labelingGeneral staining

Critical Considerations

  • Isomer Purity : 6-TAMRA (single isomer) resolves HPLC purification issues seen with 5(6)-TAMRA mixtures .

  • Solubility : Requires organic solvents (DMSO/DMF) for stock solutions; aqueous solubility improves at pH >6.5 .

  • Quenching : Avoid conjugation with aromatic residues (e.g., tryptophan) to prevent fluorescence quenching .

Scientific Research Applications

DNA Sequencing

6-TAMRA is extensively used in automated DNA sequencing. Its high photostability and distinct fluorescence characteristics allow for accurate detection of nucleic acids during sequencing processes. The dye is often conjugated to oligonucleotides, enabling precise tracking of DNA fragments during electrophoresis.

ApplicationDescription
DNA SequencingUsed as a fluorescent label for nucleotides
Capillary ElectrophoresisEnhances resolution in DNA fragment analysis

Protein Labeling

In protein studies, 6-TAMRA serves as a fluorescent marker for proteins and peptides. It facilitates the visualization of protein interactions and dynamics within cells. The succinimidyl ester form of 6-TAMRA is particularly useful for labeling amine-containing biomolecules.

ApplicationDescription
Protein LabelingConjugated to peptides for tracking interactions
Cellular ImagingAllows visualization of protein localization

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique used to study molecular interactions at the nanoscale. 6-TAMRA acts as an acceptor dye in FRET experiments when paired with suitable donor dyes. This application is crucial for understanding biological processes such as protein-protein interactions and conformational changes in biomolecules.

FRET PairingDonor DyeDescription
6-Carboxyfluorescein (6-FAM)6-TAMRAUsed to study nucleic acid conformations
Fluorescein6-TAMRAAnalyzes protein interactions

Study on Ligand Binding

A research study investigated the binding properties of ligands using 6-carboxytetramethylrhodamine as a site-filling ligand in a binding cavity model. The findings revealed that the presence of 6-TAMRA significantly influenced conformational changes, enhancing our understanding of ligand-receptor interactions .

Imaging Studies

Confocal microscopy studies have employed 6-TAMRA to visualize fluid secretion in salivary glands. By quantifying fluorescence intensity, researchers could analyze the dynamics of fluid movement and the role of specific channels in secretion processes .

Mechanism of Action

Biological Activity

6-Carboxytetramethylrhodamine (6-TAMRA) is a fluorescent dye widely used in biological research due to its vibrant fluorescence and versatility. It is particularly valuable in applications such as fluorescent labeling , flow cytometry , and immunohistochemistry . This article explores the biological activity of 6-TAMRA, highlighting its applications, mechanisms, and relevant research findings.

  • Chemical Formula : C25_{25}H28_{28}N2_{2}O5_{5}
  • Molecular Weight : 440.50 g/mol
  • Excitation/Emission Wavelengths : 540 nm/570 nm
  • Solubility : Soluble in DMSO and DMF

Fluorescent Labeling

6-TAMRA is extensively used for labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for effective visualization in live-cell imaging and various assays. The ability to conjugate 6-TAMRA to biomolecules enhances the sensitivity and specificity of detection methods.

Flow Cytometry

In flow cytometry, 6-TAMRA facilitates the analysis of cell populations based on fluorescence characteristics. This application is crucial for immunological studies and cancer research, where precise quantification of cell types is necessary.

Immunohistochemistry

Researchers utilize 6-TAMRA in immunohistochemical staining to detect specific antigens within tissue samples. This process aids in diagnosing diseases and understanding tissue architecture by providing visual confirmation of antigen presence.

Environmental Monitoring

Beyond biological applications, 6-TAMRA is also employed in environmental studies to track pollutants or biological markers in water samples, contributing to assessments of ecosystem health.

Biological Activity and Mechanisms

  • Fluorescent Analog Studies :
    A study investigated the synthesis and biological activity of various fluorescent vasopressin analogs, including those labeled with 6-TAMRA. The results indicated that these analogs could significantly enhance adenylate cyclase activity in renal plasma membranes, demonstrating their potential for studying receptor interactions .
  • Real-Time PCR Applications :
    In molecular diagnostics, a novel real-time PCR assay utilized a this compound-labeled probe for detecting Histoplasma capsulatum. The assay showed improved sensitivity compared to traditional methods, emphasizing the dye's utility in clinical diagnostics .
  • SIRT Protein Deacetylases Assay :
    A fluorescence assay developed for sirtuin (SIRT) protein deacetylases employed a peptide substrate containing 6-TAMRA. This assay allowed researchers to monitor deacetylation processes effectively, showcasing the dye's applicability in enzymatic studies .

Comparative Data Table

ApplicationDescriptionKey Findings
Fluorescent LabelingUsed to visualize biomolecules in live cellsEnhanced detection sensitivity
Flow CytometryAnalyzes cell populations based on fluorescenceCrucial for immunology and cancer research
ImmunohistochemistryDetects specific antigens in tissue samplesAids in disease diagnosis
Environmental MonitoringTracks pollutants or biological markers in water samplesInsights into ecosystem health

Safety Considerations

While 6-TAMRA is invaluable for research, it poses certain safety risks. It can cause skin irritation and serious eye irritation upon contact. Proper handling protocols must be followed to minimize exposure risks .

Properties

IUPAC Name

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMHKNAGZHBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376331
Record name 6-Carboxytetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91809-67-5
Record name 6-Carboxytetramethylrhodamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91809-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Carboxytetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Carboxytetramethylrhodamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 6-TAMRA-SE (0.75 mg, 1.4 μmol) in anhydrous DMSO (30 μL) was added to a solution of triphosphate dC.10 (1.6 μmol) in Na2CO3/NaHCO3 buffer (0.1 M, pH 9.2; 0.3 mL) and incubated at room temperature for 30 minutes. The reaction was purified with reverse-phase HPLC using a Perkin Elmer OD-300 C18 column (4.6×250 mm) to yield the 6-TAMRA labeled triphosphate WW2p080. Mobile phase: A, 100 mM triethylammonium acetate (TEAA) in water (pH 7.0); B, 100 mM TEAA in water/CH3CN (30:70). HPLC purification was achieved a linear gradient of 5-50% B for 40 minutes and then 50-90% B for 10 minutes. The concentration of WW2p080 was estimated by adsorption spectroscopy using the extinction coefficient of the 6-TAMRA dye (i.e., 65,000 at 555 nm).
Quantity
0.75 mg
Type
reactant
Reaction Step One
Name
triphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 μL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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